molecular formula C9H10N2O2 B8366616 methyl 3-(6-aminopyridin-2-yl)acrylate

methyl 3-(6-aminopyridin-2-yl)acrylate

Cat. No. B8366616
M. Wt: 178.19 g/mol
InChI Key: PHJZLWSWPMRZGR-UHFFFAOYSA-N
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Patent
US08080567B2

Procedure details

Tri(o-toly)phosphine (26 mg, 0.086 mmol), palladium(II) acetate (214 mg, 0.96 mmol), methyl acrylate (90 mg, 1.04 mmol), triethylamine (351 mg, 3.47 mmol) and 2-amino-6-bromopyridine (37) (150 mg, 0.87 mmol) in acetonitrile (3 mL) were heated in a CEM Discover microwave for 1 hour at 90° C. The solvent was removed under a stream of nitrogen gas; 4N HCl was added and the aqueous extracted with TBME (×2). The aqueous layer was then basified to pH 9/10 using K2CO3(aq) and extracted with EtOAc (×5). The organic layer was washed with brine, dried (Na2SO4) and the solvent concentrated in vacuo. The crude product was partially purified by column chromatography eluting with 50% EtOAc in heptane to give the title compound. Yield: 95 mg, 61%; LC-MS tr 0.76 min; HPLC Purity: 42%; MS (ES+) m/z 179 (M+H)
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
214 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[C:23]([O:27][CH3:28])(=[O:26])[CH:24]=[CH2:25].C(N(CC)CC)C.[NH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39](Br)[N:38]=1>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:28][O:27][C:23](=[O:26])[CH:24]=[CH:25][C:39]1[CH:40]=[CH:41][CH:42]=[C:37]([NH2:36])[N:38]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
90 mg
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
351 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
214 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under a stream of nitrogen gas
ADDITION
Type
ADDITION
Details
4N HCl was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with TBME (×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×5)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was partially purified by column chromatography
WASH
Type
WASH
Details
eluting with 50% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC1=NC(=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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